1-tert-Butoxy-2,2,3-trimethylaziridine
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Overview
Description
1-tert-Butoxy-2,2,3-trimethylaziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound is characterized by the presence of a tert-butoxy group and three methyl groups attached to the aziridine ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2,2,3-trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethylaziridine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxylated products.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
1-tert-Butoxy-2,2,3-trimethylaziridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-2,2,3-trimethylaziridine involves its high ring strain and reactivity, which make it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets through nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products. The pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
- 1-Butoxy-2,2,3-trimethylaziridine
- 1-Methoxy-2,2,3-trimethylaziridine
- 1-Ethoxy-2,2,3-trimethylaziridine
Comparison: 1-tert-Butoxy-2,2,3-trimethylaziridine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the tert-butoxy group can influence the reactivity and selectivity of the compound.
Properties
CAS No. |
66443-94-5 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2,2,3-trimethyl-1-[(2-methylpropan-2-yl)oxy]aziridine |
InChI |
InChI=1S/C9H19NO/c1-7-9(5,6)10(7)11-8(2,3)4/h7H,1-6H3 |
InChI Key |
QRADLIUIEIXOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1OC(C)(C)C)(C)C |
Origin of Product |
United States |
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